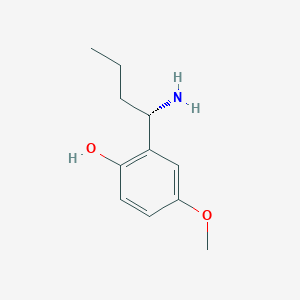

(S)-2-(1-Aminobutyl)-4-methoxyphenol

Description

(S)-2-(1-Aminobutyl)-4-methoxyphenol is a chiral phenolic derivative characterized by a methoxy group at the para position of the benzene ring and an (S)-configured 1-aminobutyl substituent at the ortho position. The stereochemistry of the aminobutyl chain (S-configuration) may influence its biological activity, as enantiomeric forms often exhibit distinct interactions with chiral biomolecules.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-[(1S)-1-aminobutyl]-4-methoxyphenol |

InChI |

InChI=1S/C11H17NO2/c1-3-4-10(12)9-7-8(14-2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

KSAPUXRCYOSSLL-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(C=CC(=C1)OC)O)N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-4-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-1-aminobutane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Aminobutyl)-4-methoxyphenol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-4-methoxyphenol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and other biological processes.

Medicine: It is investigated for its potential therapeutic properties, including its use in developing new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various receptors and enzymes, influencing biological processes. The methoxyphenol moiety may also contribute to the compound’s activity by interacting with different molecular sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between (S)-2-(1-Aminobutyl)-4-methoxyphenol and related compounds:

Structural and Functional Analysis

- Lipophilicity and Bioavailability: The (S)-1-aminobutyl chain in the target compound likely enhances membrane permeability compared to shorter-chain analogs (e.g., 2-amino-4-methoxyphenol). This property is critical for drug delivery but may reduce aqueous solubility.

- Stereochemical Influence: The S-configuration could enable selective binding to biological targets, unlike racemic or non-chiral analogs (e.g., 4-(aminomethyl)-2-methoxyphenol).

- Biological Activity: Ether derivatives of 4-amino-2-methoxyphenol exhibited antischistosomal effects in the 1960s, with activity dependent on substituent size and polarity . The aminobutyl chain in the target compound may similarly modulate antiparasitic or antimicrobial effects.

Metal Complexes and Catalytic Activity

- Binuclear Ni/Mn complexes with 4-methoxyphenol-based ligands demonstrated pH-dependent nuclease activity, cleaving plasmid DNA efficiently under physiological conditions . This suggests that (S)-2-(1-Aminobutyl)-4-methoxyphenol could serve as a ligand for designing enantioselective catalysts.

Medicinal Chemistry

- Ether derivatives of 4-amino-2-methoxyphenol showed moderate antischistosomal activity in animal models, with longer alkyl chains (e.g., hexyl) improving efficacy . The butyl chain in the target compound may balance lipophilicity and toxicity for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.